Propanamide, N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)-

Antinociceptive potency ED50 comparison fentanyl analogs

Propanamide, N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)- (CAS 1443-41-0), also referred to as 4-pyridylfentanyl or N-phenyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]propanamide, is a synthetic 4-anilidopiperidine opioid belonging to the fentanyl analog class. The compound is a regioisomeric fentalogue in which the N-phenethyl moiety of fentanyl is replaced with an N-(4-pyridylethyl) group, introducing a basic heteroaromatic nitrogen at the terminal position of the N-alkyl side chain.

Molecular Formula C21H27N3O
Molecular Weight 337.5 g/mol
CAS No. 1443-41-0
Cat. No. B12771894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)-
CAS1443-41-0
Molecular FormulaC21H27N3O
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCCC(=O)N(C1CCN(CC1)CCC2=CC=NC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H27N3O/c1-2-21(25)24(19-6-4-3-5-7-19)20-11-16-23(17-12-20)15-10-18-8-13-22-14-9-18/h3-9,13-14,20H,2,10-12,15-17H2,1H3
InChIKeyIQLIHSOTFMGXSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanamide, N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)- (CAS 1443-41-0): Chemical Identity, Fentanyl Analog Classification, and Core Structural Characteristics


Propanamide, N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)- (CAS 1443-41-0), also referred to as 4-pyridylfentanyl or N-phenyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]propanamide, is a synthetic 4-anilidopiperidine opioid belonging to the fentanyl analog class [1]. The compound is a regioisomeric fentalogue in which the N-phenethyl moiety of fentanyl is replaced with an N-(4-pyridylethyl) group, introducing a basic heteroaromatic nitrogen at the terminal position of the N-alkyl side chain [2]. This structural modification confers distinct physicochemical properties—including altered lipophilicity and ionization behavior—that differentiate it from fentanyl and other closely related analogs in both pharmacological activity and analytical detection characteristics [1][3]. The compound has a molecular formula of C22H29N3O and a molecular weight of 351.5 g/mol.

Why Substitution Among Fentanyl Analogs Fails: Structural Determinants of Potency, Side Effects, and Detectability for CAS 1443-41-0


Fentanyl analogs are not interchangeable despite sharing a common 4-anilidopiperidine scaffold. In the 4-anilidopiperidine series, even isosteric replacement of the N-acyl phenyl ring with a pyridyl ring produces profound shifts in antinociceptive potency, side-effect liability, and analytical detection profiles [1]. As demonstrated by Buolamwini et al., the three positional isomers of pyridylethyl-fentanyl (2-pyridyl, 3-pyridyl, and 4-pyridyl) exhibit a 50-fold range in antinociceptive activity relative to fentanyl, confirming that simple regioisomeric substitution is a critical determinant of pharmacological outcome [1]. Furthermore, the introduction of the pyridyl moiety imparts unique hyperpolarization capability via SABRE (Signal Amplification By Reversible Exchange), enabling forensic detection strategies that are not feasible with conventional phenyl-containing fentalogues [2]. Consequently, procurement of the specific 4-pyridyl isomer (CAS 1443-41-0) rather than a generic fentanyl analog is essential when the experimental design demands precisely characterized potency, defined side-effect liability, or pyridyl-dependent analytical detection properties.

Quantitative Evidence Guide for Propanamide, N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)- (CAS 1443-41-0): Head-to-Head Comparisons Across Key Differentiation Dimensions


Antinociceptive Potency: 4-Pyridyl Isomer Is 0.2× as Potent as Fentanyl, Markedly Less Potent Than 2-Pyridyl (10×) and 3-Pyridyl (2×) Isomers

In a direct head-to-head study published in Drug Design and Discovery (1992), Buolamwini and Knaus compared the antinociceptive activity of all three isomeric 1-[2-(pyridyl)ethyl]-4-(propionanilido)piperidine isosteres against fentanyl in the rat 4% NaCl-induced writhing test [1]. The 4-pyridyl isomer (11c, corresponding to CAS 1443-41-0) exhibited 0.2 times the antinociceptive activity of fentanyl, whereas the 2-pyridyl isomer (11a) exhibited 10 times the activity and the 3-pyridyl isomer (11b) exhibited 2 times the activity of fentanyl [1]. The ED50 values for 11a, 11b, 11c, and fentanyl were 0.00023, 0.00085, 0.0087, and 0.0021 mg/kg s.c., respectively [1]. This 4.1-fold rightward shift in the dose-response curve of the 4-pyridyl isomer compared to fentanyl (ED50 0.0087 vs. 0.0021 mg/kg s.c.) quantifies a meaningful reduction in antinociceptive potency that distinguishes it from the parent compound and from other regioisomers within the pyridyl series [1].

Antinociceptive potency ED50 comparison fentanyl analogs structure-activity relationship

Muscle Rigidity Side Effect: Pyridine-Containing Fentalogues (Including 4-Pyridyl Isomer) Induce Muscular Rigidity at 4 mg/kg s.c., While Dihydropyridine Analogs Do Not

Buolamwini and Knaus also evaluated the muscular rigidity side effect induced by the pyridyl fentalogues. The pyridine compounds (11a, 11b, 11c—including the 4-pyridyl isomer CAS 1443-41-0) elicited a muscular rigidity effect at a dose of 4 mg/kg s.c. [1]. In contrast, the corresponding dihydropyridine analogues (12 and 13a) did not elicit muscular rigidity at the same 4 mg/kg s.c. dose, nor at a high dose of 40 mg/kg s.c. (13a) [1]. This dissociation between antinociceptive activity and muscular rigidity within the same chemical series demonstrates that the pyridine ring in the N-alkyl side chain is a structural determinant of this specific adverse effect [1]. Furthermore, the dihydropyridine analogue 13a showed approximately a 100-fold decrease in antinociceptive activity relative to the parent 4-pyridyl compound (ED50 = 1.3 vs. 0.0087 mg/kg s.c.), indicating that the pyridine→dihydropyridine transformation modulates both efficacy and side-effect profile simultaneously [1].

Muscle rigidity side effect profile fentanyl analogs dihydropyridine prodrug

Forensic Detection via SABRE Hyperpolarization: Pyridyl Fentalogues Achieve Up to −168-Fold NMR Signal Enhancement, Enabling Selective Detection in Complex Matrices

Robertson et al. (2019) demonstrated that the pyridyl moiety of pyridylfentanyl (compound 10, corresponding to CAS 1443-41-0) enables Signal Amplification By Reversible Exchange (SABRE) hyperpolarization, achieving a maximum ¹H NMR signal enhancement of −168-fold at 1.4 T for the ortho pyridyl protons [1]. This enhancement is directly attributable to the pyridyl nitrogen acting as a ligation site for the iridium-based SABRE catalyst—a capability absent in fentanyl and most other fentalogues that lack a suitable heteroaromatic nitrogen for catalyst binding [1]. Critically, the authors demonstrated that a pyridyl fentalogue could be selectively hyperpolarized and detected in a matrix consisting of 97% heroin and only 3% fentalogue (w/w), confirming that SABRE enables detection of the pyridyl compound even when it is a minor component in a complex mixture [1]. In contrast, fentanyl and non-pyridyl fentalogues lack the requisite heterocyclic nitrogen coordination site and consequently cannot be hyperpolarized using conventional SABRE methodology [1].

SABRE hyperpolarization forensic detection NMR spectroscopy pyridyl fentalogue

Potency Differentiation from Common Fentanyl Analogs: 4-Pyridylfentanyl (ED50 0.0087 mg/kg) Is Less Potent Than Acetylfentanyl (ED50 0.021 mg/kg) but More Potent Than Butyrfentanyl (~0.081 mg/kg) in Writhing Models

Although not evaluated in the same experimental session, cross-study comparison of antinociceptive ED50 values from the acetic acid-induced writhing test in mice provides a rank-order potency context for the 4-pyridyl isomer relative to other common fentanyl analogs [1][2]. In the Buolamwini study (rat 4% NaCl writhing, s.c. administration), the 4-pyridyl isomer (11c) had an ED50 of 0.0087 mg/kg, compared to fentanyl at 0.0021 mg/kg [1]. In a separate study using the acetic acid writhing method in mice (Higashikawa et al., via PMC Table 4), acetylfentanyl exhibited an ED50 of 0.021 mg/kg, representing 0.29× the potency of fentanyl [2]. Butyrfentanyl is reported to have approximately 1/30 to 1/4 the potency of fentanyl, with a hypertensive-effect ED50 of approximately 0.081 mg/kg [3]. Rank-ordering by ED50 (lower = more potent): fentanyl (0.0021–0.0061 mg/kg) < 4-pyridylfentanyl (0.0087 mg/kg) < acetylfentanyl (0.021 mg/kg) < butyrfentanyl (~0.081 mg/kg). The 4-pyridyl isomer thus occupies an intermediate potency position—more potent than butyrfentanyl and acetylfentanyl yet substantially less potent than fentanyl—making it a useful reference compound for calibrating dose-response relationships across the potency spectrum of fentalogues [1][2][3].

Fentanyl analog potency comparison ED50 acetylfentanyl butyrfentanyl cross-study analysis

Structural Basis for Differential Lipophilicity: Pyridyl Substitution Alters LogP and Ionization Relative to Fentanyl, Impacting Analytical Extraction and Chromatographic Behavior

The replacement of the terminal phenyl ring of fentanyl with a 4-pyridyl ring in CAS 1443-41-0 introduces a basic nitrogen (pyridine pKa ~5.2) that alters the compound's ionization state at physiological and analytical pH values compared to fentanyl (piperidine pKa ~8.4–9.0) [1][2]. Fentanyl has an experimentally determined LogP of approximately 3.9, reflecting the lipophilic character of its two phenyl rings [1]. The 4-pyridyl substitution replaces one phenyl ring with a more hydrophilic pyridine, predicted to reduce LogP. A structurally related pyridyl fentalogue showed a computationally predicted LogP of 3.38, suggesting a measurable decrease in lipophilicity relative to fentanyl [2]. This shift in lipophilicity and the introduction of an additional ionizable center (the pyridyl nitrogen) directly affect liquid-liquid extraction efficiency, reversed-phase chromatographic retention, and ionization efficiency in mass spectrometry, making CAS 1443-41-0 analytically distinguishable from fentanyl and non-pyridyl analogs in forensic and bioanalytical workflows [1][3]. Schackmuth et al. (2023) demonstrated that LogP values across 19 structurally diverse fentalogs range from 1.21 to 4.90, confirming that even modest structural modifications produce quantifiable and analytically significant changes in physicochemical properties [3].

Lipophilicity LogP pKa fentalog physicochemical properties analytical differentiation

Procurement-Relevant Application Scenarios for Propanamide, N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)- (CAS 1443-41-0)


Forensic Toxicology Reference Standard for SABRE-Enabled NMR Detection of Fentalogues in Seized Drug Analysis

The unique SABRE hyperpolarization capability of pyridyl fentalogues (up to −168-fold ¹H NMR signal enhancement at 1.4 T) [1] positions CAS 1443-41-0 as an essential reference standard for forensic laboratories developing NMR-based screening methods for fentalogue detection. Unlike fentanyl and non-pyridyl fentalogues, which lack the requisite heterocyclic nitrogen coordination site for the iridium SABRE catalyst, the 4-pyridyl isomer can be selectively detected even as a minor component (3% w/w) in complex seized drug matrices containing heroin [1]. A forensic laboratory procuring this compound gains a positive control for method development and validation of SABRE-NMR fentalogue screening workflows. This application is directly supported by the quantitative SABRE enhancement data from Robertson et al. (2019).

Pharmacological Research Tool for Dissociating Opioid Analgesia from Muscular Rigidity

The well-characterized induction of muscular rigidity by the 4-pyridyl isomer at 4 mg/kg s.c. in rats, contrasted with the absence of this effect in its dihydropyridine analog even at 40 mg/kg s.c. [1], makes CAS 1443-41-0 a valuable pharmacological probe for investigating the mechanistic dissociation between µ-opioid receptor-mediated analgesia and muscular rigidity. Researchers studying opioid side-effect mechanisms can use the 4-pyridyl isomer as a positive control for rigidity induction while employing its dihydropyridine counterpart (13a) as a matched negative control, enabling elucidation of the structural determinants and receptor pathways underlying this clinically significant adverse effect [1].

Multi-Point Calibration Standard for Fentanyl Analog Potency Ladder in In Vivo Analgesic Assays

With an ED50 of 0.0087 mg/kg s.c. in the rat writhing test [1], the 4-pyridyl isomer occupies an intermediate position on the fentalogue potency scale between fentanyl (ED50 0.0021 mg/kg), acetylfentanyl (ED50 0.021 mg/kg), and butyrfentanyl (ED50 ~0.081 mg/kg) [1][2][3]. This intermediate potency, combined with its well-characterized dose-response relationship, makes CAS 1443-41-0 suitable as a calibration point in multi-compound analgesic potency ladders. Laboratories conducting in vivo analgesic screening of novel opioid candidates can use this compound to bridge the potency gap between high-potency and moderate-potency reference standards, improving the accuracy of potency ratio calculations across a wide dynamic range.

Analytical Method Development and Validation for Pyridyl-Containing Fentalogues in Biological Matrices

The altered lipophilicity (predicted LogP ~3.38 vs. fentanyl ~3.9) and the presence of a second ionizable center (pyridine pKa ~5.2) in CAS 1443-41-0 [1][2] change its extraction and chromatographic behavior relative to fentanyl. Bioanalytical laboratories developing LC-MS/MS methods for fentalogue quantification in plasma, urine, or tissue homogenates require the authentic 4-pyridyl isomer reference standard to determine analyte-specific parameters such as solid-phase extraction recovery, matrix effect, optimal mobile phase pH, and multiple reaction monitoring (MRM) transitions. The physicochemical differentiation of this compound from fentanyl—supported by the experimentally validated range of fentalog LogP values (1.21–4.90) [3]—means that method parameters optimized for fentanyl cannot be assumed to apply to the 4-pyridyl isomer without experimental verification using the authentic standard.

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